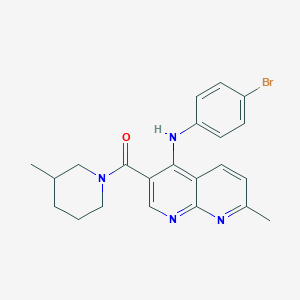

N-(4-bromophenyl)-7-methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine

Description

N-(4-Bromophenyl)-7-methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine is a 1,8-naphthyridine derivative featuring a 4-bromophenylamine substituent at position 4, a methyl group at position 7, and a 3-methylpiperidine-1-carbonyl moiety at position 2.

The 1,8-naphthyridine core is a bicyclic aromatic system with two nitrogen atoms, which facilitates diverse electronic interactions and binding to biological targets. The 3-methylpiperidine-1-carbonyl group introduces conformational rigidity and enhances lipophilicity, while the 4-bromophenyl substituent may influence halogen bonding interactions.

Properties

IUPAC Name |

[4-(4-bromoanilino)-7-methyl-1,8-naphthyridin-3-yl]-(3-methylpiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23BrN4O/c1-14-4-3-11-27(13-14)22(28)19-12-24-21-18(10-5-15(2)25-21)20(19)26-17-8-6-16(23)7-9-17/h5-10,12,14H,3-4,11,13H2,1-2H3,(H,24,25,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVVCIRNZLQBWTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C(=O)C2=CN=C3C(=C2NC4=CC=C(C=C4)Br)C=CC(=N3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23BrN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-7-methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a substitution reaction, often using a brominating agent such as N-bromosuccinimide (NBS).

Attachment of the Methylpiperidine Moiety: The methylpiperidine moiety is attached through an amide bond formation, typically using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-7-methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of corresponding naphthyridine oxides.

Reduction: Formation of reduced naphthyridine derivatives.

Substitution: Formation of substituted naphthyridine compounds with various functional groups.

Scientific Research Applications

The applications of compounds mentioned in the search results vary widely, from medicinal chemistry and drug design to uses in industrial and scientific research. Some specific applications include:

Medicinal Chemistry and Drug Design:

- Mannich Bases: Mannich bases, generated through the Mannich reaction, have significant applications in medicinal chemistry due to their diverse biological activities . They have been explored as anticancer and cytotoxic agents, exhibiting potential antibacterial, antifungal, antimycobacterial, antimalarial, and antiviral activities . These bases have also demonstrated anticonvulsant, anti-inflammatory, analgesic, and antioxidant properties . Aminomethylation, the process of introducing an aminomethyl function, can enhance drug delivery by increasing the hydrophilic properties of drugs . Some Mannich bases have shown higher cytotoxicity than standard drugs like 5-fluorouracil against cancer cell lines .

- Piperidine-containing Compounds: Compounds containing piperidine rings can interact with neurotransmitter receptors or enzymes, potentially modulating their activity. For example, N-[4-(4-bromophenyl)-1-{[2-(trifluoromethyl)phenyl]methyl}piperidine-4-carbonyl]-3-cyclopropyl-L-alanine, has a molecular weight of 553.4 g/mol and the molecular formula C26H28BrF3N2O3 .

- N-(4-bromophenyl)-7-methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine: N-(4-bromophenyl)-7-methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine, has the molecular formula C22H23BrN4O .

Industrial Applications:

- General Applications: Mannich bases are utilized in treating natural macromolecular materials like leather, paper, and textiles . They also play a role in synthetic polymer production, serving as additives in the petroleum industry, water treatment products, analytical reagents, cosmetics, and dyes .

- 4-[2-[(3-bromophenyl)methyl]piperidine-1-carbonyl]-1H-pyridin-2-one: This compound can be used in the development of new materials or as a building block for synthesizing complex organic molecules in pharmaceuticals, agrochemicals, or specialty chemicals. The bromophenyl group in such compounds can enhance reactivity and binding interactions.

Scientific Research:

- 4-[2-[(3-bromophenyl)methyl]piperidine-1-carbonyl]-1H-pyridin-2-one: This compound is valuable for research and development due to the unique electronic and steric properties imparted by the bromophenyl group.

- Diels-Alder Reactions: Intramolecular Diels-Alder reactions, including inverse-electron-demand Diels-Alder reactions, are employed to synthesize various heterocyclic compounds . For instance, they are used in creating substituted 3,4-dihydro-1,8-naphthyridin-2(1H)-ones and the isoindolinone core of muironolide A .

- Coupling Reactions: Diamine copper complexes catalyze intermolecular coupling of arylboronic acids with imidazoles .

- Methyl 3-(4-bromophenyl)-pyrazole-5-carboxylate: Methyl 3-(4-bromophenyl)-pyrazole-5-carboxylate is related to the selective extraction, separation, and speciation of iron in different samples .

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-7-methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain kinases involved in cell proliferation, leading to anti-cancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the 1,8-Naphthyridine Family

Key Derivatives and Substituent Effects

The following table summarizes structural analogs and their substituent-driven properties:

Key Observations :

Comparison with Pyridazinone and Quinoxaline Derivatives

Activity and Structural Divergence

Pyridazinone derivatives, such as N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide, exhibit mixed FPR1/FPR2 agonist activity, activating calcium mobilization and chemotaxis in neutrophils . In contrast, quinoxaline derivatives like 7-methyl-3-(4-bromophenyl)quinoxaline-2-carbonitrile-1,4-dioxide (melting point: 222–223 °C) prioritize electronic effects from nitro and cyano groups, often associated with antimicrobial or antiproliferative activity .

Critical Differences :

- Core Heterocycle: The 1,8-naphthyridine core (two nitrogens) offers distinct electronic properties compared to pyridazinone (two adjacent nitrogens) or quinoxaline (two fused pyrazine rings).

- Biological Targets: While pyridazinones target formyl peptide receptors (FPRs), naphthyridines are less explored in this context but show promise in kinase inhibition .

Biological Activity

N-(4-bromophenyl)-7-methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine is a complex organic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This compound features a naphthyridine core, which is known for its diverse pharmacological properties, including anticancer and antimicrobial activities. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest for drug discovery and development.

Chemical Structure

The chemical structure of N-(4-bromophenyl)-7-methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine can be represented as follows:

This structure includes:

- A naphthyridine core , providing a bicyclic framework.

- A bromophenyl group , which may enhance lipophilicity and biological activity.

- A methylpiperidinyl moiety , potentially influencing its interaction with biological targets.

Anticancer Properties

Recent studies have indicated that compounds similar to N-(4-bromophenyl)-7-methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine exhibit significant anticancer activity. For instance, derivatives of naphthyridine have been shown to inhibit various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves the inhibition of key signaling pathways associated with tumor growth and survival.

Table 1: Anticancer Activity of Naphthyridine Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 5.2 | Apoptosis induction |

| Compound B | HeLa | 3.8 | Cell cycle arrest |

| N-(4-bromophenyl)-7-methyl... | A549 | TBD | TBD |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that naphthyridine derivatives possess activity against a range of bacteria and fungi. The antimicrobial mechanism is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Table 2: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12 µg/mL |

| Escherichia coli | 15 µg/mL |

| Candida albicans | 10 µg/mL |

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of N-(4-bromophenyl)-7-methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine. Modifications to the bromophenyl group or the piperidine moiety can significantly influence potency and selectivity towards specific biological targets.

Case Studies

In a recent study published in Medicinal Chemistry, researchers synthesized several derivatives of naphthyridine and assessed their BTK (Bruton's Tyrosine Kinase) inhibitory activity. One derivative exhibited an IC50 value of 7 nM, highlighting the potential of these compounds in treating B cell malignancies .

Another investigation focused on the compound's ability to inhibit acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases like Alzheimer's. The results indicated that certain derivatives could significantly inhibit AChE activity, suggesting their potential as therapeutic agents .

Q & A

Q. How to address discrepancies in reported bioactivity data across studies?

- Methodology :

- Meta-Analysis : Normalize data using Z-scores to account for assay variability (e.g., cell line differences) .

- Orthogonal Validation : Confirm hits with SPR (surface plasmon resonance) for binding affinity and Western blot for target modulation .

- Contextual Factors : Control for batch-to-batch purity variations via HPLC and elemental analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.